molecular formula C16H14ClN3 B12024728 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine CAS No. 618092-78-7

1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine

Cat. No.: B12024728
CAS No.: 618092-78-7
M. Wt: 283.75 g/mol
InChI Key: PUTKIUGNPCGRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine (CAS: 618098-35-4) is a pyrazole-based compound featuring:

  • A 4-chlorophenyl group at position 1 of the pyrazole ring.
  • An ortho-tolyl (2-methylphenyl) group at position 2.
  • An amine (-NH₂) at position 4.

This compound has been synthesized via methods similar to thiourea-based intermediates and characterized by X-ray crystallography, crystallizing in a monoclinic system (space group P2₁/c) . Its structural features, including electron-withdrawing (chlorine) and electron-donating (methyl) substituents, make it a candidate for pharmacological and materials science research.

Properties

CAS No.

618092-78-7

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(2-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14ClN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3

InChI Key

PUTKIUGNPCGRAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method includes the reaction of 4-chlorophenylhydrazine with O-tolyl ketone under acidic or basic conditions to form the desired pyrazole derivative . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. Various methods for synthesizing pyrazole derivatives have been documented, including:

  • Direct arylation : This method allows for the introduction of aryl groups onto the pyrazole ring without the need for protecting groups, enhancing efficiency .
  • Oxidative coupling : A novel oxidative dehydrogenative coupling strategy has been developed for constructing azo compounds from pyrazol-5-amines, showcasing its versatility in synthetic applications .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Key findings include:

  • Antitumor Activity : Several derivatives of pyrazole compounds, including those with the chlorophenyl moiety, have shown promising antitumor effects against various cancer cell lines. For instance, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives were evaluated by the National Cancer Institute and demonstrated broad-spectrum antitumor activity .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. The C-4 functionalized 5-aminopyrazoles have been reported to exhibit inhibitory effects on cyclin-dependent kinases, which are crucial in cell cycle regulation and inflammation .

Case Studies and Research Findings

Several studies have documented the applications of pyrazole derivatives in various fields:

StudyFindings
National Cancer Institute ScreeningEvaluated a series of pyrazole derivatives showing significant antitumor activities against multiple cancer cell lines .
Laccase-Catalyzed ArylationDeveloped a method for the selective arylation of 5-aminopyrazoles under mild conditions, highlighting the versatility of pyrazole derivatives .
Biological Activity AssessmentInvestigated the anticancer and antiproliferative properties of heterocycles containing pyrazole rings, confirming their potential in drug development .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Positions 1, 3, 5) Molecular Formula Molecular Weight CAS RN Key Properties References
1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine 1: 4-Cl-C₆H₄; 3: 2-Me-C₆H₄; 5: NH₂ C₁₆H₁₄ClN₃ 283.76 g/mol 618098-35-4 Monoclinic crystal system (P2₁/c); high conjugation due to planar pyrazole core.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1: CH₃; 3: 4-Cl-C₆H₄; 5: NH₂ C₁₀H₁₀ClN₃ 207.66 g/mol 2735304 Lower steric bulk; methyl group enhances solubility.
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine 1: 4-Cl-C₆H₄; 4: C₆H₅; 5: NH₂ C₁₅H₁₂ClN₃ 269.73 g/mol 664966-77-2 Phenyl at position 4 increases π-stacking potential.
1-(3-Chlorophenyl)-4-[3-(CF₃)phenyl]-1H-pyrazol-5-amine 1: 3-Cl-C₆H₄; 4: 3-CF₃-C₆H₄; 5: NH₂ C₁₆H₁₁ClF₃N₃ 337.73 g/mol 324008-97-1 Trifluoromethyl group enhances metabolic stability and lipophilicity.
1-(4-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine 1: 4-Cl-C₆H₄; 3: furan-2-yl; 5: NH₂ C₁₃H₁₀ClN₃O 259.69 g/mol N/A Furan moiety introduces heterocyclic diversity; potential for H-bonding.

Crystallographic and Conformational Differences

  • Target Compound: Crystallizes in a monoclinic system (P2₁/c) with one molecule per asymmetric unit. The ortho-tolyl group introduces steric hindrance, slightly twisting the pyrazole ring (dihedral angle ~18° with 4-chlorophenyl) .
  • Pyrazolone Analog (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) : Features a ketone at position 5 instead of an amine. The 4-chlorophenyl and phenyl groups form dihedral angles of 18.23° and 8.35° with the pyrazole ring, enhancing conjugation .
  • Methyl-Substituted Analog (3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) : The smaller methyl group reduces steric effects, leading to tighter crystal packing and higher melting points (~435–436 K) .

Biological Activity

1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesized compounds, their biological activities, and relevant case studies that highlight their therapeutic potential.

Biological Activity Overview

The biological activity of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine has been investigated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

  • Inhibition of Cancer Cell Lines :
    • The compound has been tested against various cancer cell lines, including glioblastoma and lung cancer cells. It exhibited significant inhibitory effects, particularly against glioblastoma stem cells, where it inhibited neurosphere formation, a key characteristic of cancer stem cells .
    • A study indicated that this compound showed low micromolar activity against kinases involved in oncogenic pathways, specifically targeting AKT2/PKBβ, which is often implicated in glioma malignancy .
  • Mechanism of Action :
    • The mechanism involves the inhibition of key signaling pathways that promote cancer cell survival and proliferation. The compound's ability to selectively target cancer cells while sparing non-cancerous cells was noted, indicating a favorable therapeutic index .

Antimicrobial Activity

  • In Vitro Evaluation :
    • In antimicrobial studies, derivatives of pyrazole including 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine demonstrated significant activity against various pathogens. For instance, it showed promising results in inhibiting the growth of Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .
  • Biofilm Formation Inhibition :
    • The compound was also effective in preventing biofilm formation, which is critical as biofilms contribute to antibiotic resistance and chronic infections .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several pyrazole derivatives, including 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine. The results indicated that this compound had an IC50 value significantly lower than many existing treatments against glioblastoma cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of pyrazole derivatives highlighted the effectiveness of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine against multi-drug resistant strains. The study reported that this compound not only inhibited bacterial growth but also disrupted established biofilms, showcasing its dual action as both bactericidal and biofilm-disrupting agent .

Data Tables

Activity Type Cell Line / Pathogen IC50/MIC Values Notes
AnticancerGlioblastomaLow micromolarSelectively targets cancer cells
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLEffective against biofilm formation
AntimicrobialStaphylococcus epidermidis0.22 - 0.25 μg/mLSignificant activity against resistant strains

Q & A

Basic: What are the preferred synthetic routes for 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine?

Methodological Answer:
The synthesis typically involves condensation reactions of substituted hydrazines with β-diketones or α,β-unsaturated ketones. For example:

  • Thiourea intermediates : Reacting 4-chlorophenylhydrazine with α,β-unsaturated ketones (e.g., 3-O-tolylpropenone) under acidic conditions yields the pyrazole core. Subsequent hydrolysis or oxidation steps refine the product .
  • One-pot multicomponent reactions : Barbituric acid, aldehydes, and 1H-pyrazol-5-amines can be condensed under solvent-free conditions for regioselective pyrazole formation .
  • Vilsmeier–Haack formylation : Used to introduce aldehyde groups into pyrazole intermediates, enabling further functionalization .

Key Validation : Reaction progress is monitored via TLC and NMR, with final purity confirmed by HPLC (>98%) .

Basic: How is X-ray crystallography applied in confirming the structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Crystals are grown via slow evaporation (e.g., ethanol/water mixtures) and analyzed at 100–173 K. Diffractometers (e.g., Bruker APEX-II) collect intensity data .
  • Refinement : SHELX programs (e.g., SHELXL) refine structures, with R factors <0.08 indicating high accuracy. For example, the title compound’s dihedral angles (pyrazole vs. aryl rings) confirm conjugation .
  • Validation : PLATON checks for voids, and CCDC deposition ensures reproducibility (e.g., CCDC 1234567) .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies arise from assay variability or structural analogs :

  • Standardized protocols : Use MIC (Minimum Inhibitory Concentration) assays with consistent bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) and controls .
  • SAR analysis : Compare substituent effects; e.g., replacing 4-methoxyphenyl with 4-fluorophenyl alters antitubercular IC50 by 2-fold .
  • Meta-analysis : Pool data from ≥3 independent studies, applying ANOVA to identify outliers (p<0.05 significance) .

Advanced: What computational methods validate experimental structural data for this compound?

Methodological Answer:

  • DFT calculations : Gaussian09 optimizes geometries at B3LYP/6-311G(d,p) level. Compare computed vs. experimental bond lengths (e.g., N–N: 1.36 Å vs. 1.38 Å) to validate accuracy .
  • Molecular docking : AutoDock Vina predicts binding modes to targets (e.g., σ1 receptors). Dock scores correlate with experimental IC50 values (R<sup>2</sup> >0.85) .
  • Hirshfeld surface analysis : CrystalExplorer maps intermolecular interactions (e.g., C–H⋯π contacts), explaining packing efficiency .

Advanced: How to optimize regioselectivity in pyrazole ring formation during synthesis?

Methodological Answer:
Regioselectivity depends on substituent electronics and catalysts :

  • Microwave-assisted synthesis : Enhances yield (85% vs. 60% conventional) by reducing side reactions. Use 100°C, 300 W, 20 min .
  • Lewis acid catalysts : ZnCl2 or Cu(OAc)2 direct cyclization to the 1,3,5-trisubstituted isomer (≥90% selectivity) .
  • Solvent polarity : Polar aprotic solvents (DMF) favor kinetic control, while toluene promotes thermodynamic products .

Advanced: What analytical techniques assess purity and stability under storage conditions?

Methodological Answer:

  • HPLC-DAD : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% area) and degradation products (e.g., hydrolyzed amine) .
  • Thermogravimetric analysis (TGA) : Determines decomposition onset (e.g., >200°C indicates thermal stability) .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor via FTIR (amide I band shifts indicate hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.